Cas no 71727-37-2 (2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde)

2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic aldehyde compound featuring a fused pyrazolopyridine core with a phenyl substituent. Its structural framework makes it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules or functional materials. The aldehyde group at the 3-position offers reactivity for further derivatization, enabling applications in cross-coupling, condensation, or nucleophilic addition reactions. The aromatic system enhances stability while allowing π-stacking interactions, useful in material science. This compound is suited for research in medicinal chemistry, where its scaffold may serve as a precursor for bioactive heterocycles. High purity grades ensure reproducibility in synthetic applications.
2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde structure
71727-37-2 structure
Product Name:2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde
CAS No:71727-37-2
MF:C14H10N2O
MW:222.24200296402
CID:2800039
PubChem ID:15158179
Update Time:2025-10-18

2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • Z3846782236
    • 71727-37-2
    • GSGVFADOGIAWSM-UHFFFAOYSA-N
    • EN300-7425981
    • DTXSID60569300
    • SCHEMBL8811759
    • 2-phenylpyrazolo[1,5-a]-pyridine-3-carbaldehyde
    • PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXALDEHYDE, 2-PHENYL-
    • 2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde
    • Inchi: 1S/C14H10N2O/c17-10-12-13-8-4-5-9-16(13)15-14(12)11-6-2-1-3-7-11/h1-10H
    • InChI Key: GSGVFADOGIAWSM-UHFFFAOYSA-N
    • SMILES: O=CC1C(C2C=CC=CC=2)=NN2C=CC=CC2=1

Computed Properties

  • Exact Mass: 222.079312947Da
  • Monoisotopic Mass: 222.079312947Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 34.4Ų

2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde Pricemore >>

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Additional information on 2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde

Introduction to 2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS No. 71727-37-2)

The compound 2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde, identified by the CAS registry number CAS No. 71727-37-2, is a structurally complex organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrazolo[1,5-a]pyridine derivatives, which have been extensively studied for their unique chemical properties and biological activities.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde. Researchers have employed innovative methodologies, such as microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These techniques not only enhance the yield but also minimize the environmental footprint, aligning with the principles of green chemistry.

The structural uniqueness of this compound lies in its fused pyrazole and pyridine rings, which contribute to its aromatic stability and reactivity. The presence of a phenyl group at position 2 and a carbaldehyde group at position 3 further modulates its electronic properties, making it a versatile building block for drug design and material science applications.

Recent studies have highlighted the potential of 2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde in the field of pharmacology. Preclinical research has demonstrated its promising antimicrobial activity, particularly against drug-resistant bacterial strains. Additionally, investigations into its anticancer properties have revealed selective cytotoxicity towards cancer cells, suggesting its potential as a lead compound for anticancer drug development.

In terms of application, this compound has shown promise in the development of novel materials for optoelectronic devices. Its electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers are actively exploring its role in enhancing device efficiency and stability through tailored molecular design.

The synthesis and characterization of CAS No. 71727-37-2 have been documented in numerous scientific journals, with a focus on its spectroscopic properties and thermal stability. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to elucidate its molecular structure and confirm its purity.

In conclusion, 2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde represents a valuable addition to the arsenal of organic compounds with diverse applications across multiple disciplines. Its continued exploration in both academic and industrial settings is expected to yield further insights into its potential uses and optimizations.

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